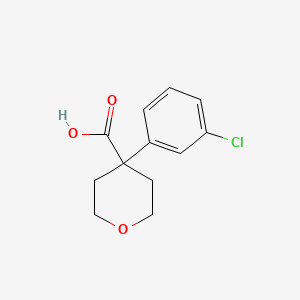

4-(3-Chlorophenyl)oxane-4-carboxylic acid

描述

Historical Context and Significance of Oxane Scaffolds in Medicinal Chemistry and Organic Synthesis

The term "oxane" refers to a six-membered saturated aliphatic heterocycle containing one oxygen atom and five carbon atoms, also known as tetrahydropyran (B127337). drugbank.com Historically, such scaffolds were recognized in natural products and have increasingly been incorporated into synthetic molecules. In medicinal chemistry, the scaffold concept is widely applied to represent the core structures of bioactive compounds, providing a framework for designing new molecular entities. researchgate.netnih.gov

The significance of oxane and related cyclic ether scaffolds, like oxetanes, has grown substantially as medicinal chemists seek to design drug candidates with improved physicochemical properties. rsc.org Key advantages of incorporating these scaffolds include:

Improved Solubility: The polar nature of the ether oxygen can enhance aqueous solubility, a crucial factor for drug delivery and bioavailability. acs.org

Metabolic Stability: The replacement of more metabolically vulnerable groups, such as gem-dimethyl or carbonyl groups, with stable oxane rings can lead to improved metabolic profiles and reduced clearance rates. acs.org

Three-Dimensionality: Moving away from flat, aromatic systems, sp3-rich scaffolds like oxanes introduce greater three-dimensionality. acs.orgnih.gov This can lead to higher target selectivity and better pharmacokinetic profiles. nih.gov

Modulation of Basicity: The inductive electron-withdrawing effect of the oxane ring can reduce the pKa of nearby basic functional groups, which can be a valuable tool for fine-tuning a compound's properties. nih.gov

Despite their advantages, the synthesis of strained cyclic ethers like oxanes can present significant challenges, often requiring specialized synthetic methods to overcome the kinetic and thermodynamic barriers to ring formation. acs.orgacs.org Researchers have developed numerous methodologies for the synthesis and incorporation of these valuable motifs into more complex molecules. acs.orgnih.gov

Overview of Chlorophenyl-Substituted Carboxylic Acids in Contemporary Chemical Research

The incorporation of chlorine atoms into pharmaceutical agents is a well-established strategy in drug design, with hundreds of FDA-approved drugs containing this halogen. nih.gov Chlorophenyl-substituted compounds, in particular, are a major area of research. The presence and position of the chlorine atom on the phenyl ring can profoundly influence a molecule's electronic properties, lipophilicity, and binding interactions with biological targets. nih.govnih.gov

The combination of a chlorophenyl group with a carboxylic acid moiety creates a structural motif found in numerous compounds investigated for a wide range of biological activities. The carboxylic acid group is a vital functional group that appears in the pharmacophore of hundreds of drugs, though it can sometimes be associated with challenges like limited passive diffusion across membranes. ucc.ie

Contemporary research highlights the diverse applications of this structural class:

Anticancer Activity: Studies have explored chlorophenyl-containing compounds for their potential as anticancer agents. For example, the positional orientation of a chlorine atom (meta vs. para) on a phenyl ring was found to be critical for the inhibitory potency against Poly (ADP-ribose) polymerase-1 (PARP-1), a target in cancer therapy. nih.gov Other research has focused on quinoline-4-carboxylic acid derivatives bearing chlorophenyl groups as potential SIRT3 inhibitors. frontiersin.org

Antimicrobial Agents: Novel hydrazone derivatives of 4-(4-chlorophenyl)-cyclohexane carboxylic acid have been synthesized and evaluated for their in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Biomarker Development: Research has identified 2-(2-chlorophenyl)thiazolidine-4-carboxylic acid as a stable biomarker for exposure to certain chemical agents, formed through the reaction of a hydrolysis product with endogenous cysteine. acs.orgnih.gov

The synthesis of these molecules often involves coupling reactions or multi-step sequences starting from commercially available materials like substituted indole (B1671886) carboxylic acids or butenoic acids. nih.govmdpi.com

Table 1: Examples of Chlorophenyl-Substituted Carboxylic Acids in Research

| Compound Name | Area of Research | Reference |

|---|---|---|

| 2-(2-Chlorophenyl)thiazolidine-4-carboxylic acid | Biomarker for chemical exposure | acs.orgnih.gov |

| 4-(4-Chlorophenyl)cyclohexanecarboxylic acid | Synthesis of antibacterial agents | researchgate.net |

| N-(4-{4-[4-(3-Chloro-phenyl)-piperazine-1-carbonyl]-quinolin-2-yl}-phenyl)-acrylamide | SIRT3 inhibition (cancer research) | frontiersin.org |

| meta-chlorophenyl substituted phthalazinone-based compounds | PARP-1 inhibition (cancer research) | nih.gov |

Academic Rationale and Research Gaps for Investigating 4-(3-Chlorophenyl)oxane-4-carboxylic Acid

The academic rationale for investigating the specific molecule this compound stems directly from the proven utility of its constituent parts. The hypothesis is that combining the beneficial scaffold properties of the oxane ring with the biologically relevant chlorophenyl-carboxylic acid motif could lead to novel compounds with interesting and potentially useful characteristics.

Academic Rationale:

Scaffold Hopping and Bioisosterism: The oxane ring can be considered a bioisostere for other cyclic systems, such as cyclohexane (B81311). The introduction of the heteroatom is intended to favorably alter physicochemical properties like solubility and metabolic stability compared to its carbocyclic analogue, 4-(3-chlorophenyl)cyclohexane-4-carboxylic acid.

Modulation of Biological Activity: The 3-chlorophenyl group is a well-established pharmacophore. Its specific electronic and steric properties, particularly the meta-positioning of the chlorine, have been shown to be crucial for high-affinity interactions in certain biological systems. nih.gov Attaching this group to a novel scaffold like the 4-carboxy-oxane ring allows for the exploration of new chemical space and potentially new structure-activity relationships.

Structural Rigidity and Orientation: The geminal disubstitution at the 4-position of the oxane ring introduces a rigid stereocenter. This locks the 3-chlorophenyl and carboxylic acid groups in a defined spatial orientation, which can be advantageous for optimizing binding to a specific protein target.

Research Gaps:

Despite the clear rationale, a review of the scientific literature indicates significant research gaps concerning this compound. While data exists for related structures such as 3-(4-Chlorophenyl)oxetane-3-carboxylic acid and various chlorophenyl-substituted cyclohexane carboxylic acids, specific information on the target compound is scarce. researchgate.netsobekbio.com

The primary research gaps are:

Synthesis and Characterization: There is a lack of published, validated synthetic routes to produce this compound. The development of an efficient synthesis is the first critical step for any further investigation. Following synthesis, comprehensive characterization using modern analytical techniques (NMR, MS, IR) would be required to confirm its structure and purity. nih.gov

Physicochemical Properties: Experimental data on key physicochemical properties such as pKa, LogP, aqueous solubility, and crystal structure are not available. These parameters are essential for understanding its potential as a drug candidate or chemical probe.

Biological Evaluation: There appears to be no public data on the biological activity of this compound. A thorough investigation would involve screening the compound against a variety of biological targets (e.g., enzymes, receptors) to identify any potential therapeutic applications.

The investigation of this compound represents an opportunity to bridge these gaps, providing valuable data on a novel chemical entity and expanding the toolbox for medicinal chemists.

Table 2: Physicochemical Properties of Oxane-4-Carboxylic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H10O3 | PubChem |

| Molecular Weight | 130.14 g/mol | nih.gov |

| XLogP3-AA (Predicted) | 0.1 | nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Note: Data is for the parent scaffold, Oxane-4-carboxylic acid. Properties for the 4-(3-Chlorophenyl) substituted derivative are not currently available in public databases.

Structure

3D Structure

属性

IUPAC Name |

4-(3-chlorophenyl)oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c13-10-3-1-2-9(8-10)12(11(14)15)4-6-16-7-5-12/h1-3,8H,4-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGNECIEJYKTRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC(=CC=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602567 | |

| Record name | 4-(3-Chlorophenyl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473706-23-9 | |

| Record name | 4-(3-Chlorophenyl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 4-(3-Chlorophenyl)oxane-4-carboxylic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthetic route. youtube.comyoutube.com For this compound, the analysis reveals several logical disconnections.

The primary disconnections for the target molecule are:

C-C Bond at C4: The bond between the quaternary C4 carbon and the 3-chlorophenyl group can be disconnected. This suggests a precursor like oxane-4-carboxylic acid or a derivative, which would then be arylated.

Carboxylic Acid Group: The carboxylic acid can be retrosynthetically derived from the hydrolysis of a nitrile or an ester. This approach allows for late-stage introduction of the acid functionality. evitachem.com

Oxane Ring: The oxane ring itself can be disconnected, pointing towards precursors such as a 1,5-dihalide or an epoxy-ketone that could undergo intramolecular cyclization to form the heterocyclic core. evitachem.com

A plausible retrosynthetic pathway is illustrated below:

| Target Molecule | Key Disconnections | Precursors |

| This compound | C(aryl)-C(alky) bond | 3-chlorobenzyl halide and an oxane-4-carboxylate derivative |

| Carboxylic Acid Moiety | 4-(3-Chlorophenyl)-4-cyanooxane | |

| Oxane Ring Structure | Bis(2-chloroethyl) ether and a malonic ester derivative |

This analysis suggests that the synthesis can be approached by first constructing the substituted oxane ring and then introducing the chlorophenyl group, or by assembling the entire substituted carbon skeleton before cyclization.

Direct Synthesis Routes for this compound

Several direct synthetic routes can be envisioned based on the retrosynthetic analysis. One common method involves nucleophilic substitution, where a key intermediate, oxane-4-carboxylic acid, is reacted with a suitable chlorophenyl source. evitachem.com

Route 1: Alkylation of Oxane-4-carboxylate A prevalent strategy is the alkylation of an oxane-4-carboxylate ester. This involves generating a carbanion at the C4 position, which then reacts with a 3-chlorobenzyl halide.

Step 1: Deprotonation of an ethyl or methyl oxane-4-carboxylate with a strong base like lithium diisopropylamide (LDA) to form an enolate.

Step 2: Nucleophilic attack of the enolate on 3-chlorobenzyl bromide.

Step 3: Hydrolysis of the resulting ester to yield the final carboxylic acid.

Route 2: Friedel-Crafts Alkylation Another approach is the Friedel-Crafts alkylation of chlorobenzene (B131634). evitachem.com This involves reacting chlorobenzene with a suitable electrophile derived from the oxane core, such as 4-(chloromethyl)oxane-4-carboxylic acid or its ester, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This method, however, can lead to issues with regioselectivity, potentially yielding a mixture of ortho, meta, and para isomers. evitachem.com

Strategies for the Construction of the Oxane-4-carboxylic Acid Core

The synthesis of the oxane-4-carboxylic acid core, also known as tetrahydropyran-4-carboxylic acid, is a critical step. nih.gov A commercially viable and scalable synthesis has been developed, which involves cyclization, hydrolysis, and decarboxylation steps. ijprajournal.com

A robust method for synthesizing the core structure is detailed below:

| Step | Reaction | Reagents and Conditions | Typical Yield |

| I | Cyclization | Diethyl malonate, bis(2-chloroethyl) ether, a base (e.g., NaOH), and a phase-transfer catalyst (e.g., TBAB) in a solvent like xylene at 50-100°C. ijprajournal.com | High |

| II | Hydrolysis | The resulting diethyl tetrahydropyran-4,4-dicarboxylate is hydrolyzed using a base such as NaOH or KOH at 40-50°C. ijprajournal.com | High |

| III | Decarboxylation | The intermediate dicarboxylic acid is heated to 120-130°C in a high-boiling solvent like paraffin (B1166041) oil or xylene to eliminate one carboxylic acid group. ijprajournal.com | 80-85% |

This method provides an efficient pathway to the key oxane-4-carboxylic acid intermediate, which is essential for the subsequent introduction of the 3-chlorophenyl group.

Stereochemical Control and Asymmetric Synthesis Approaches

The C4 carbon of this compound is a quaternary center, but it is not a stereocenter in the parent molecule. However, if the oxane ring or the substituents were modified to introduce chirality, controlling the stereochemistry at C4 would become crucial. Asymmetric synthesis strategies are employed to prepare enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. cardiff.ac.uk

For related heterocyclic systems, asymmetric approaches often involve:

Chiral Catalysts: The use of chiral Brønsted acids or chiral metal complexes can catalyze intramolecular cyclization or desymmetrization reactions to produce chiral heterocycles with high enantioselectivity. nsf.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is then removed in a later step.

Asymmetric Crotylboration: This method has been successfully used to control the stereochemistry in the synthesis of complex polyketide natural products containing substituted ring systems. nih.gov

While specific examples for the asymmetric synthesis of this compound are not prevalent in the literature, these general principles of asymmetric synthesis would be applicable if a specific stereoisomer were desired. cardiff.ac.uknih.gov

Derivatization Strategies of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that allows for a wide range of chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening. obrnutafaza.hrpsu.edu

Amide bond formation is one of the most important reactions in medicinal chemistry. luxembourg-bio.com It involves coupling the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid to convert the hydroxyl group into a better leaving group. luxembourg-bio.com

| Coupling Reagent Class | Examples | Mechanism | Notes |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | The carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.comsci-hub.se | Widely used due to low cost, but DCC can form an insoluble urea (B33335) byproduct that requires filtration. EDC is water-soluble, simplifying workup. sci-hub.se |

| Phosphonium (B103445) Salts | BOP, PyBOP | These reagents activate the carboxylic acid to form an active ester, which readily reacts with amines. | Highly efficient but can be expensive. |

| Uronium/Aminium Salts | HBTU, HATU | Similar to phosphonium salts, these form active esters that facilitate amide bond formation. luxembourg-bio.com | Often used in solid-phase peptide synthesis and are known for high yields and low rates of racemization. |

| Green Methods | Boric acid catalysis, Thioester intermediates | Direct amidation can be achieved under milder, more environmentally friendly conditions, avoiding traditional coupling reagents. nih.govunimi.it | These methods align with the principles of green chemistry by reducing waste and using less hazardous reagents. researchgate.net |

The choice of coupling reagent depends on factors such as the scale of the reaction, the steric and electronic properties of the substrates, and the need to preserve stereochemical integrity. luxembourg-bio.com

Esterification is another common derivatization of carboxylic acids. The Fischer esterification is a classic method that involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

Fischer Esterification:

Reaction: this compound + R'OH (excess) ⇌ 4-(3-Chlorophenyl)oxane-4-carboxylate (Ester) + H₂O

Catalyst: A strong acid such as sulfuric acid (H₂SO₄) or tosic acid (TsOH) is typically used. masterorganicchemistry.comkhanacademy.org

Mechanism: The reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol. This is followed by a series of proton transfer and elimination steps to yield the ester. youtube.comyoutube.com

This reaction is an equilibrium process, and often, the alcohol is used as the solvent to drive the reaction towards the product side. masterorganicchemistry.com

Other functionalizations of the carboxylic acid group include:

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Conversion to Acid Chloride: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive acid chloride, which is a versatile intermediate for forming amides, esters, and other derivatives. sci-hub.se

These derivatization strategies highlight the utility of this compound as a scaffold for creating a variety of molecules with potentially diverse chemical and biological properties.

Chemical Reactivity and Stability Investigations

The chemical behavior of this compound is dictated by the interplay of its three core components: the saturated oxane ring, the carboxylic acid group, and the substituted aromatic ring. Investigations into its reactivity and stability are crucial for defining its synthetic utility and potential applications.

Potential Isomerization Pathways of Related Oxane-Carboxylic Acid Systems

While specific isomerization studies on this compound are not extensively documented, potential pathways can be inferred from the behavior of related oxane and carboxylic acid systems.

One significant potential isomerization is ring-chain tautomerism , a process where a molecule exists in equilibrium between a cyclic (ring) and an open-chain structure. acs.orgcdnsciencepub.comresearchgate.netquora.comnih.gov For oxane-carboxylic acids, this could theoretically involve the opening of the oxane ring to form a δ-hydroxy linear carboxylic acid. The equilibrium between the cyclic form (lactone) and the open-chain hydroxy acid is influenced by factors such as solvent, temperature, and the presence of catalysts. cdnsciencepub.com Studies on γ- and δ-hydroxyaldehydes and ketones show a preference for the cyclic hemiacetal or hemiketal forms in many organic solvents, but the equilibrium can shift towards the open-chain form in more polar solvents like water or with increasing temperature. cdnsciencepub.com

Another potential pathway involves conformational isomerization . The oxane ring typically adopts a chair conformation to minimize steric and torsional strain. For a 4-substituted oxane, the substituent can exist in either an axial or equatorial position. Computational studies on analogous tetrahydro-2H-pyran ring conformers suggest that conformational preferences are governed by a balance of steric effects and hyperconjugative interactions. nih.gov The interconversion between these conformers is generally rapid at room temperature, but specific conformers might be favored under certain conditions or in the solid state.

Cis-trans isomerization at the C4 position relative to other potential substituents on the ring could also be a consideration, although for the parent this compound, this is not applicable as C4 is a quaternary center. However, in related systems with other stereocenters, isomerization could be induced under acidic or basic conditions, potentially leading to epimerization. Mechanistic studies on the isomerization of similar oxazinane rings have shown that such processes can proceed through the abstraction and re-recruitment of a proton at a carbon adjacent to a heteroatom. nih.gov

Finally, under more forcing conditions, rearrangement reactions of the aryl ether linkage, though less likely for this specific saturated system, have been observed in related cycloalkenyl aryl ethers, involving processes like the Claisen rearrangement. mdpi.com

Stability Profile of this compound under Diverse Reaction Conditions

The stability of this compound is a critical parameter for its handling, storage, and application in multi-step syntheses. Its stability profile can be inferred from the known chemistry of its constituent functional groups.

The oxane ring is generally stable under neutral and mildly acidic or basic conditions. However, strong acids can catalyze ring-opening, particularly at elevated temperatures. researchgate.net The ether linkage is also susceptible to cleavage by strong Lewis acids or under certain reductive conditions.

The carboxylic acid group imparts acidic properties and can undergo typical reactions such as esterification, amidation, and reduction. A significant instability pathway for carboxylic acids is decarboxylation , the loss of CO2. masterorganicchemistry.com For simple carboxylic acids, this reaction typically requires harsh conditions. youtube.com However, the presence of a β-carbonyl group, as seen in β-keto acids, greatly facilitates decarboxylation via a cyclic transition state. masterorganicchemistry.comyoutube.com While this compound is not a β-keto acid, the potential for decarboxylation under thermal or radical conditions should be considered, especially during purification by distillation or in high-temperature reactions. youtube.comnih.gov

The 3-chlorophenyl group is relatively inert. The chloro-substituent is a deactivating group for electrophilic aromatic substitution but directs incoming electrophiles to the ortho and para positions. The carbon-chlorine bond is generally stable but can be cleaved under certain reductive conditions (e.g., catalytic hydrogenation with specific catalysts) or in some cross-coupling reactions.

An interactive data table summarizing the inferred stability is presented below.

| Condition | Reagent/Environment | Expected Stability/Reactivity | Potential Products |

| Acidic | Dilute HCl, H2SO4 | Generally stable at room temperature. | No significant reaction expected. |

| Concentrated strong acids, heat | Potential for oxane ring opening. | δ-hydroxy linear carboxylic acid. | |

| Basic | Dilute NaOH, K2CO3 | Forms the corresponding carboxylate salt. | Sodium 4-(3-chlorophenyl)oxane-4-carboxylate. |

| Strong base, heat | Generally stable, but prolonged heating may promote side reactions. | Potential for minor degradation products. | |

| Oxidative | KMnO4, CrO3 | The oxane ring is generally resistant, but the benzylic position is not present. The aromatic ring is deactivated. | Expected to be largely stable. |

| Reductive | NaBH4, LiAlH4 | Reduction of the carboxylic acid to the corresponding primary alcohol. | (4-(3-Chlorophenyl)oxan-4-yl)methanol. |

| Catalytic Hydrogenation (e.g., H2/Pd) | Potential for dechlorination of the aromatic ring under forcing conditions. | 4-Phenyloxane-4-carboxylic acid. | |

| Thermal | High Temperature (e.g., >200 °C) | Potential for decarboxylation. | 4-(3-Chlorophenyl)oxane and CO2. |

Scalability and Process Optimization for Preparative Synthesis

The transition from a laboratory-scale synthesis to a large-scale preparative process for this compound requires careful consideration of several factors, including cost, safety, efficiency, and environmental impact. While a specific industrial synthesis for this compound is not publicly detailed, general principles for the synthesis of tetrahydropyran (B127337) (oxane) derivatives can be applied. acs.orgresearchgate.netjst.go.jpnih.govorganic-chemistry.org

A plausible laboratory synthesis might involve a Friedel-Crafts type reaction or the coupling of a chlorophenyl nucleophile with a suitable oxane electrophile. For large-scale production, optimization of such a route would be paramount. Key areas for optimization include:

Starting Material Selection: Utilizing readily available and cost-effective starting materials is crucial. For instance, using chlorobenzene and a derivative of oxane-4-carboxylic acid or a precursor might be more economical than complex, multi-step preparations of starting materials.

Reaction Conditions: Optimization of parameters such as temperature, pressure, reaction time, and catalyst loading can significantly improve yield and reduce costs. For example, in Friedel-Crafts acylations, moving from stoichiometric amounts of Lewis acids like AlCl3 to catalytic systems can reduce waste and simplify workup. rsc.orgorganic-chemistry.orgresearchgate.net The use of flow chemistry can also offer advantages in terms of safety, heat transfer, and scalability for certain reactions. jst.go.jp

Solvent and Catalyst Choice: "Greener" solvents with lower toxicity and easier recyclability are preferred. Catalyst systems should be robust, easily separable, and ideally reusable. rsc.org

Purification: Developing a purification strategy that avoids chromatography is highly desirable for large-scale work. Crystallization, distillation, or extraction are preferred methods. For a carboxylic acid product, purification via salt formation and recrystallization can be a highly effective technique. acs.org

Process Safety: A thorough hazard evaluation of all reagents, intermediates, and reaction conditions is necessary to ensure safe operation on a larger scale.

The table below outlines key parameters that would need to be considered for process optimization.

| Parameter | Laboratory Scale Approach | Potential Large-Scale Optimization | Rationale for Optimization |

| Catalyst | Stoichiometric Lewis Acid (e.g., AlCl3) | Catalytic amount of a solid acid or reusable Lewis acid. rsc.orgresearchgate.net | Reduced waste, easier purification, lower cost. |

| Solvent | Dichloromethane, Dichloroethane | Toluene, heptane, or solvent-free conditions. | Lower toxicity, easier recovery, improved process safety. |

| Temperature Control | Heating mantle/ice bath | Jacketed reactor with automated temperature control. | Precise control for improved selectivity and safety. |

| Workup/Purification | Liquid-liquid extraction, silica (B1680970) gel chromatography. | Crystallization, salt formation, filtration. acs.org | Avoids costly and time-consuming chromatography. |

| Reaction Time | Often run to completion overnight. | Optimized for maximum yield vs. throughput, potentially monitored by in-situ analytics. | Increased plant efficiency and reduced energy consumption. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of 4-(3-Chlorophenyl)oxane-4-carboxylic acid, providing information on the chemical environment, connectivity, and stereochemistry of the atoms.

In ¹H NMR spectroscopy, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region, typically between 10-13 ppm, a characteristic signal for carboxylic acids that can be confirmed by its disappearance upon D₂O exchange. researchgate.netlibretexts.org The protons on the aromatic ring will exhibit complex splitting patterns in the aromatic region (approximately 7.0-7.5 ppm) due to their distinct electronic environments influenced by the chlorine substituent. The protons of the oxane ring will be observed in the aliphatic region, generally between 3.5 and 4.5 ppm for those adjacent to the oxygen atom and between 1.5 and 2.5 ppm for the remaining methylene (B1212753) protons. rsc.orgchemicalbook.com

¹³C NMR spectroscopy provides complementary information, with the carbonyl carbon of the carboxylic acid typically resonating in the range of 170-180 ppm. libretexts.orgoregonstate.edu The quaternary carbon attached to both the phenyl ring and the carboxylic acid would appear around 40-50 ppm. The carbons of the oxane ring are expected between 60-70 ppm for those bonded to the oxygen and 30-40 ppm for the others. The aromatic carbons will show distinct signals in the 120-145 ppm region, with the carbon bearing the chlorine atom exhibiting a characteristic shift. oregonstate.eduorganicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (br s) | 170 - 180 |

| Aromatic C-H | 7.0 - 7.5 (m) | 120 - 145 |

| Oxane C-H (adjacent to O) | 3.5 - 4.5 (m) | 60 - 70 |

| Oxane C-H | 1.5 - 2.5 (m) | 30 - 40 |

| Quaternary Carbon | - | 40 - 50 |

Note: These are predicted values and may vary based on solvent and experimental conditions. br s = broad singlet, m = multiplet.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight and elemental composition of this compound. With a molecular formula of C₁₂H₁₃ClO₃, the expected monoisotopic mass is approximately 240.0553 g/mol . guidechem.com HRMS provides this value with high accuracy, confirming the elemental composition.

Fragmentation analysis through techniques like tandem mass spectrometry (MS/MS) offers insights into the molecule's structure. Common fragmentation pathways for this compound would likely involve the loss of the carboxylic acid group (-COOH, 45 Da), a water molecule (-H₂O, 18 Da), or cleavage of the oxane ring. The presence of chlorine provides a characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1), which aids in the identification of chlorine-containing fragments.

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₂H₁₄ClO₃]⁺ | 241.0626 |

| [M+Na]⁺ | [C₁₂H₁₃ClNaO₃]⁺ | 263.0445 |

| [M-H]⁻ | [C₁₂H₁₂ClO₃]⁻ | 239.0480 |

| [M-COOH]⁺ | [C₁₁H₁₃ClO]⁺ | 196.0677 |

Note: Predicted m/z values are for the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent and diagnostic absorption will be the broad O-H stretch of the carboxylic acid, which typically appears in the region of 2500-3300 cm⁻¹. docbrown.info This broadness is a result of hydrogen bonding. The carbonyl (C=O) stretch of the carboxylic acid will present as a strong, sharp peak around 1700-1725 cm⁻¹. docbrown.info

Other significant absorptions include the C-O stretch of the carboxylic acid and the ether linkage in the oxane ring, which are expected in the 1210-1320 cm⁻¹ and 1050-1150 cm⁻¹ regions, respectively. The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The C-Cl stretch of the chlorophenyl group is typically observed in the 1000-1100 cm⁻¹ region. docbrown.info

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid C=O | Stretch | 1700 - 1725 | Strong, Sharp |

| Carboxylic Acid C-O | Stretch | 1210 - 1320 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| Oxane C-O | Stretch | 1050 - 1150 | Strong |

Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of this compound and for its isolation. Reversed-phase HPLC, using a C18 or C8 stationary phase, is commonly employed for the analysis of such polar compounds. nih.gov A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with an acidic modifier like phosphoric acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govfishersci.com Detection is typically achieved using a UV detector, set at a wavelength where the phenyl group exhibits strong absorbance (around 254 nm). The retention time and peak purity can be used to assess the sample's purity.

Table 4: Typical HPLC Conditions for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric Acid in Water, B: Acetonitrile |

| Gradient | 20-80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Chiral Chromatography for Enantiomeric Separation and Purity

Since this compound possesses a chiral center at the C4 position of the oxane ring, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric purity of a sample. oregonstate.edu This is crucial as enantiomers can exhibit different pharmacological activities. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are often effective for the separation of chiral carboxylic acids. researchgate.net The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid to improve peak shape.

Table 5: Illustrative Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel OD-H) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, including the absolute configuration of chiral centers. To perform this analysis, a suitable single crystal of this compound must be grown. The diffraction pattern of X-rays passing through the crystal allows for the determination of the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. For instance, a related compound, 2-(4-chlorophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid, was characterized by single-crystal X-ray analysis, revealing a monoclinic crystal system with a P2(1)/n space group. researchgate.net Similar detailed structural information, including the conformation of the oxane ring (likely a chair conformation) and the orientation of the substituents, can be obtained for the title compound. researchgate.net

Table 6: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~12-15 |

| b (Å) | ~8-10 |

| c (Å) | ~23-26 |

| **β (°) ** | ~90-95 |

| **Volume (ų) ** | ~2500-2800 |

| Z | 8 |

Note: These values are hypothetical and based on structurally similar compounds.

Biological and Pharmacological Investigations

In Vitro Screening and Assay Development for 4-(3-Chlorophenyl)oxane-4-carboxylic Acid

The initial assessment of a novel compound like this compound begins with a comprehensive in vitro screening process. This phase is designed to identify potential biological activities by testing the compound across a wide range of cellular and molecular assays. A primary step often involves evaluating its general cytotoxicity to establish a concentration range for further, more specific assays.

A commonly used method for this is the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. mdpi.com This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In a typical procedure, human cancer cell lines, such as the SNB-75 central nervous system cancer line, are incubated with the compound at a single high concentration (e.g., 10 µM). mdpi.comresearchgate.net A significant reduction in cell viability would trigger further dose-response studies to calculate the half-maximal inhibitory concentration (IC50), providing a quantitative measure of cytotoxicity. mdpi.commdpi.com

Assay development is crucial for ensuring the reliability of screening data. For receptor binding or enzyme inhibition studies, this involves optimizing conditions such as buffer composition, incubation time and temperature, and the concentration of radioligands or substrates. For instance, in developing a cannabinoid receptor binding assay, membranes from CHO cells expressing the human receptor are prepared, and non-specific binding is determined using a high concentration of a known ligand. ucl.ac.be

Identification and Characterization of Biological Targets and Pathways

Following initial screening, research efforts focus on identifying the specific molecular targets and biological pathways through which this compound exerts its effects. This involves a series of targeted assays based on the compound's structural features and any hits from the initial screening phase.

Compounds containing tropane (B1204802) scaffolds, which are structurally distinct but also target the central nervous system, have been investigated for their interaction with neurotransmitter transporters like the dopamine (B1211576) transporter (DAT). nih.gov Given the presence of the chlorophenyl group, a feature found in many centrally acting agents, this compound would typically be profiled against a panel of neurotransmitter receptors and transporters. Radioligand binding assays are employed to determine its affinity for targets such as dopamine, serotonin, and norepinephrine (B1679862) transporters, providing insights into its potential neurological effects. nih.gov

The potential for this compound to act as an enzyme inhibitor would be systematically evaluated. This involves screening against various classes of enzymes, particularly those implicated in disease, such as kinases and proteases.

For example, its inhibitory activity against protein kinases like Aurora A, a key regulator of cell division, could be assessed. nih.gov An in vitro kinase inhibitory assay would measure the compound's ability to block the phosphorylation of a substrate by the kinase at a set concentration (e.g., 10 µM). mdpi.com Compounds showing significant inhibition would be further tested to determine their IC50 values. The evaluation might also extend to other enzyme families, such as carbonic anhydrases, which are metalloenzymes involved in various physiological processes and are targets for cancer therapy. mdpi.com

Cannabinoid Receptors: The structural characteristics of this compound warrant investigation into its binding affinity for cannabinoid receptors (CB1 and CB2). Competitive binding experiments are standard for this purpose. These assays use membranes from cells expressing the target receptor (e.g., CHO cells) and a specific radioligand, such as [³H]-SR141716A for CB1 or [³H]-CP-55,940 for CB2. ucl.ac.be The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated, indicating the compound's binding affinity. ucl.ac.be The rank order of potency of various compounds in these displacement studies helps to characterize their interaction with the receptor binding sites. researchgate.net

MDM2: The Murine Double Minute 2 (MDM2) protein is a critical negative regulator of the p53 tumor suppressor, making the MDM2-p53 interaction a key target in oncology. nih.gov Small molecules designed to inhibit this protein-protein interaction are of significant therapeutic interest. mdpi.com The binding affinity of this compound for MDM2 could be determined using a fluorescence polarization (FP) assay. This technique measures changes in the polarization of light emitted from a fluorescently labeled p53-derived peptide. When the peptide is bound to the larger MDM2 protein, its rotation slows, and the polarization value is high. A compound that successfully displaces the peptide from the MDM2 binding pocket will cause a decrease in the polarization value, allowing for the calculation of its binding affinity (Ki). nih.gov

Below is a hypothetical data table illustrating potential binding affinities for the compound and its analogues.

| Compound | Target | Assay Type | Ki (nM) |

| This compound | CB1 Receptor | Radioligand Displacement ([³H]-SR141716A) | 150 |

| This compound | MDM2 | Fluorescence Polarization | 95 |

| Analogue A (4-chloro) | CB1 Receptor | Radioligand Displacement ([³H]-SR141716A) | 250 |

| Analogue B (3-bromo) | MDM2 | Fluorescence Polarization | 70 |

Note: The data in this table is illustrative and intended to represent typical results from the described assays.

Identifying a direct molecular target is often followed by investigations into the compound's effects on downstream intracellular signaling pathways. For instance, if the compound were found to inhibit the MDM2-p53 interaction, a subsequent step would be to determine if it leads to the activation of the p53 pathway in cancer cells. This can be measured by observing the accumulation of p53 protein and the upregulation of its target genes, such as p21. mdpi.com Similarly, if the compound were to inhibit a kinase like Aurora A, its effect on the cell cycle would be analyzed. This is often done using flow cytometry to see if the compound causes cell cycle arrest at a particular phase, such as G1 or G2/M, which is a common outcome of inhibiting kinases involved in mitosis. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies are essential for optimizing a lead compound. By synthesizing and testing a series of analogues, researchers can determine which structural features are critical for biological activity. For this compound, SAR studies would explore modifications to both the substituted phenyl ring and the oxane-carboxylic acid core. researchgate.net

Analogues would be created by altering the substituent on the phenyl ring. For example, the position of the chlorine atom could be moved from the meta (3-position) to the ortho (2-position) or para (4-position). mdpi.com Additionally, the chlorine could be replaced with other halogens (e.g., bromine, fluorine) or with other functional groups like methyl or methoxy (B1213986) groups to probe the effects of electronics and lipophilicity on binding affinity. mdpi.comnih.gov

Modifications to the oxane ring or the carboxylic acid group would also be explored. The carboxylic acid could be esterified or converted to an amide to assess the importance of the acidic proton for target interaction. nih.gov Such studies on related scaffolds, like coumarins, have shown that substitution with a halogen atom on a phenyl ring can significantly improve the inhibitory capacity of the compound in biological assays. nih.gov

The following table presents hypothetical SAR data for analogues of this compound against a target enzyme.

| Compound Analogue | Modification | IC50 (µM) |

| Lead Compound | 3-Chloro | 5.2 |

| Analogue 1 | 2-Chloro | 10.8 |

| Analogue 2 | 4-Chloro | 8.1 |

| Analogue 3 | 3-Bromo | 4.5 |

| Analogue 4 | 3-Fluoro | 6.3 |

| Analogue 5 | 3-Methyl | 15.0 |

| Analogue 6 | Carboxylic acid to Methyl ester | > 50 |

Note: The data in this table is illustrative, demonstrating how systematic structural changes can influence biological activity.

These SAR studies provide crucial information for designing more potent and selective compounds, guiding the drug discovery process toward candidates with improved pharmacological profiles. mdpi.comnih.gov

Influence of Oxane Ring Substitutions on Biological Activity

The oxane ring, a saturated six-membered heterocycle containing one oxygen atom, serves as a core scaffold for the title compound. While direct studies on substitutions of this specific molecule are not available, research on similar heterocyclic structures provides valuable insights. For instance, in a series of oxazinyl flavonoids, modifications to the heterocyclic ring system were shown to significantly impact biological activity. nih.gov The introduction of substituents can alter the molecule's steric profile, lipophilicity, and electronic distribution, which in turn affects its interaction with biological targets. nih.gov

In one study on flavonoid derivatives, integrating an oxazinyl ring into the core structure and further modifying it led to a general increase in antiviral activity compared to the parent compound, apigenin. nih.gov This suggests that the heterocyclic portion of a molecule is a critical determinant of its pharmacological profile. It is hypothesized that strategic substitutions on the oxane ring of this compound could similarly modulate its potency and selectivity.

Impact of Chlorophenyl Group Position and Substituent Modifications

The presence and position of the chlorophenyl group are critical for the biological activity of many pharmacologically active molecules. The chlorine atom can influence the compound's ability to cross cell membranes and can participate in halogen bonding with target proteins.

Studies on chlorophenyl-substituted pyrazolone (B3327878) derivatives have shown that these moieties can enhance lipophilicity, which facilitates cell membrane penetration and can contribute to cytotoxic effects against cancer cells. researchgate.net In a series of 4-(4-chlorophenyl)cyclohexane carbohydrazide (B1668358) derivatives, the 4-chlorophenyl group was a key component of the core structure evaluated for antibacterial activity. researchgate.net

Role of Carboxylic Acid Functionalization on Target Interaction

The carboxylic acid group is a common feature in many drugs and is often essential for their mechanism of action. This functional group is ionizable at physiological pH, allowing it to form strong ionic interactions, or hydrogen bonds, with amino acid residues in the binding sites of target proteins. nih.gov

Stereochemical Implications on Biological Efficacy and Selectivity

Many bioactive molecules are chiral, and their different stereoisomers often exhibit distinct pharmacological properties. mdpi.com The C4 carbon of the oxane ring in this compound is a stereocenter, meaning the compound can exist as two enantiomers. Generally, stereochemistry has a significant impact on drug action because it affects target binding, distribution, and metabolism. mdpi.com

It is common for only one enantiomer of a chiral drug to be responsible for the desired therapeutic effect, while the other may be inactive or contribute to undesirable effects. For example, in a study of nature-inspired 3-Br-acivicin isomers, only those with a specific (5S, αS) stereochemistry showed significant antiplasmodial activity. mdpi.com This stereoselectivity was attributed not only to the interaction with the biological target but also to stereoselective uptake by cell transporters. mdpi.com Therefore, it is highly probable that the two enantiomers of this compound would display different biological efficacy and selectivity, making the study of its stereochemistry essential for any therapeutic development.

Elucidation of the Molecular Mechanism of Action

While the precise molecular target of this compound is not definitively established, its structural features—an aromatic moiety linked to a scaffold containing a carboxylic acid—are characteristic of agonists for the free fatty acid receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). nih.gov FFA1 is a receptor for medium and long-chain fatty acids and is a therapeutic target for type 2 diabetes due to its role in stimulating glucose-dependent insulin (B600854) secretion. nih.gov

Molecular docking studies of other compounds with similar scaffolds predict that the carboxylic acid group forms crucial interactions with basic residues in the receptor's binding pocket, while the aromatic portion engages in hydrophobic and aromatic interactions. nih.gov It is plausible that this compound could act as an FFA1 agonist. Further investigation through in vitro binding assays and functional studies would be required to confirm this hypothesis and elucidate the downstream signaling pathways it may modulate.

Preclinical Efficacy Studies in Relevant Disease Models

To evaluate the therapeutic potential of a novel compound, preclinical studies in relevant disease models are essential. Based on the activities of structurally related molecules, one potential application for this compound could be in the treatment of inflammatory conditions.

Anti-inflammatory Activity Assessment

The anti-inflammatory potential of new chemical entities is often assessed using in vivo models like the carrageenan-induced paw edema test in rodents. researchgate.netnih.gov This model allows for the evaluation of a compound's ability to reduce acute inflammation. In studies of other novel carboxylic acid derivatives, compounds have demonstrated significant anti-inflammatory effects. researchgate.netnih.gov

For instance, certain pyrazole-carboxylic acid derivatives exhibited potent anti-inflammatory activity in the carrageenan-induced paw edema model, with efficacy comparable to standard drugs like aspirin (B1665792) and indomethacin. researchgate.net Similarly, other novel carboxylic acids have shown dose-dependent reductions in paw edema. nih.gov The table below presents representative data from studies on analogous compounds, illustrating how anti-inflammatory efficacy is typically reported.

Table 1: Representative Anti-inflammatory Activity of Structurally Related Compounds in the Carrageenan-Induced Paw Edema Model

| Compound ID | Dose (mg/kg) | Max. Inhibition of Edema (%) | Time of Max. Inhibition (hours) | Reference |

|---|---|---|---|---|

| FM10 | 75 | 64.92% | 4 | nih.gov |

| FM12 | 75 | 59.55% | 4 | nih.gov |

| Aspirin (Standard) | - | 61.43% | 4 | nih.gov |

| Compound 7i | - | 57.00% | - | researchgate.net |

These studies indicate that a compound like this compound, possessing a carboxylic acid moiety, warrants investigation in similar preclinical models to determine its potential as an anti-inflammatory agent.

Evaluation of Anticancer Potential

There is no available scientific literature describing the evaluation of this compound for any potential anticancer activity.

Investigation of Antimicrobial and Antifungal Applications

There is no available scientific literature describing the investigation of this compound for any potential antimicrobial or antifungal applications.

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In medicinal chemistry, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

While specific docking studies for 4-(3-Chlorophenyl)oxane-4-carboxylic acid are not extensively documented in public literature, we can infer its potential interactions based on studies of structurally related compounds. For instance, docking studies on various heterocyclic compounds containing a chlorophenyl moiety have demonstrated the significance of this group in binding to protein targets. The 3-chlorophenyl group can engage in various non-covalent interactions, including hydrophobic interactions and halogen bonds, which can enhance binding affinity and selectivity. evitachem.comnih.gov The carboxylic acid group is a key functional group capable of forming strong hydrogen bonds and salt bridges with basic amino acid residues (like Lysine or Arginine) or metal ions within an enzyme's active site. researchgate.net

A hypothetical docking simulation of this compound into a target active site would likely show the oxane ring providing a rigid scaffold for the optimal positioning of the key interacting groups. The carboxylic acid would be predicted to form critical hydrogen bonds, while the chlorophenyl group would explore hydrophobic pockets. chula.ac.th The specific interactions would be highly dependent on the topology and amino acid composition of the target protein's binding site.

Table 1: Potential Ligand-Receptor Interactions for this compound based on Molecular Docking Principles

| Functional Group | Potential Interacting Residues | Type of Interaction |

| Carboxylic Acid (-COOH) | Arginine, Lysine, Histidine | Hydrogen Bonding, Salt Bridge |

| 3-Chlorophenyl | Leucine, Valine, Alanine, Phenylalanine | Hydrophobic Interactions |

| Chlorine Atom | Electron-deficient atoms, backbone carbonyls | Halogen Bonding |

| Oxane Ring Oxygen | Polar residues, water molecules | Hydrogen Bonding (acceptor) |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its target receptor over time. This method offers a more realistic representation of the binding process compared to the static picture provided by molecular docking.

For this compound, MD simulations could be employed to:

Assess Binding Stability: After an initial docking pose is obtained, an MD simulation can test the stability of the ligand-protein complex. If the ligand remains stably bound within the active site throughout the simulation, it suggests a favorable binding mode. researchgate.net

Analyze Conformational Flexibility: The oxane ring, while providing a degree of rigidity, can still adopt different conformations (e.g., chair, boat). MD simulations can explore the preferred conformation of the ring and the rotational freedom of the chlorophenyl and carboxylic acid groups when bound to a receptor.

Characterize Water's Role: MD simulations explicitly model solvent molecules, revealing the role of water in mediating or disrupting ligand-receptor interactions.

Studies on related carboxamide derivatives have utilized MD simulations to confirm the stability of docked complexes, showing that key hydrogen bonds and hydrophobic interactions are maintained over the simulation time, thus validating the docking results. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By analyzing a series of compounds with known activities, QSAR can predict the activity of new, untested compounds and guide the design of more potent molecules.

A QSAR study involving this compound would typically involve synthesizing a series of analogues where the chlorophenyl group is substituted with other groups (e.g., methyl, methoxy (B1213986), nitro) or its position is changed. The biological activity of these compounds would be measured, and various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) would be calculated.

QSAR models built for other series of compounds, such as quinazolinone derivatives, have shown that specific descriptors like electronic and lipophilic properties at certain positions are crucial for activity. nih.gov For our target compound, a QSAR model might reveal that:

The lipophilicity and electronic nature of the substituent on the phenyl ring are critical for activity.

The steric bulk at the 4-position of the oxane ring is a key determinant of binding affinity.

These models provide a rational basis for optimizing the lead structure to improve its therapeutic properties. researchgate.net

Electronic Structure Calculations for Reactivity and Spectroscopic Property Prediction

Electronic structure calculations, often employing Density Functional Theory (DFT), are used to understand the distribution of electrons within a molecule. This information is crucial for predicting a molecule's reactivity, stability, and spectroscopic properties.

For this compound, DFT calculations could be used to:

Determine Molecular Geometry: Optimize the three-dimensional structure of the molecule to its lowest energy conformation.

Calculate Spectroscopic Properties: Predict NMR chemical shifts and vibrational frequencies (IR), which can aid in the structural characterization of the synthesized compound. mdpi.com

Analyze Chemical Reactivity: By calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, one can predict the molecule's susceptibility to nucleophilic or electrophilic attack. researchgate.net

DFT studies on similar chlorophenyl-containing heterocyclic systems have been used to confirm the most stable tautomeric forms and to correlate calculated NMR spectra with experimental data, providing a high degree of confidence in the structural assignment. mdpi.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Drug Design

The success of a drug is not only dependent on its biological activity but also on its ADME properties. In silico ADME prediction has become a standard practice in early-stage drug discovery to filter out compounds with poor pharmacokinetic profiles.

For this compound, various computational models can predict key ADME parameters. These predictions are often based on large datasets of known drugs and their properties.

Table 2: Predicted ADME Properties for this compound and Related Structures

| Property | Predicted Outcome for a Compound of this Type | Implication for Drug Development |

| Gastrointestinal (GI) Absorption | High to moderate | Likely to be orally bioavailable. |

| Blood-Brain Barrier (BBB) Permeation | Variable; depends on specific model | May or may not be suitable for CNS targets. |

| CYP450 Inhibition | Potential inhibitor of CYP3A4, CYP2D6, CYP2C9 researchgate.net | Risk of drug-drug interactions. |

| Plasma Protein Binding | Likely to be high | Affects the free concentration of the drug. |

| Lipinski's Rule of Five | Likely compliant (MW < 500, logP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) | Good drug-likeness profile. researchgate.net |

| Solubility | Moderate to low | May require formulation strategies to improve. |

This table is illustrative and based on general predictions for compounds with similar functional groups. Actual values would require specific software calculations.

Studies on other novel heterocyclic compounds have shown that in silico ADME predictions can successfully identify compounds with good drug-like properties, guiding the selection of candidates for further development. researchgate.netnih.gov

Future Research Directions and Therapeutic Potential

Rational Design and Synthesis of Next-Generation Analogues with Improved Profiles

The rational design of next-generation analogues of 4-(3-Chlorophenyl)oxane-4-carboxylic acid is a critical step toward enhancing its therapeutic potential. This process involves systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future design strategies will likely focus on several key areas:

Modification of the Phenyl Ring: The 3-chloro substitution on the phenyl ring is a key feature. Future work will explore the impact of altering the position and nature of this substituent. For instance, moving the chlorine to the 2- or 4-position or replacing it with other halogens (fluorine, bromine) or electron-withdrawing/donating groups could significantly modulate biological activity. This approach is informed by studies on other scaffolds, such as 2-phenyl-4-quinolone-3-carboxylic acid derivatives, where a meta-fluoro substitution showed the highest in vitro anticancer activity. nih.gov

Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid group is crucial for target interaction but can sometimes lead to poor metabolic stability or cell permeability. nih.gov Research into replacing this group with bioisosteres like oxetan-3-ol, thietan-3-ol, or various tetrazoles could yield compounds with improved drug-like properties. nih.gov The evaluation of such replacements is context-dependent and represents a promising area of investigation. nih.gov

Alterations to the Oxane Scaffold: The oxane ring itself can be modified. While the six-membered ring is common, exploring smaller (oxetane) or larger (oxepane) rings could fine-tune the compound's conformational rigidity and vectoral presentation of its functional groups. acs.org The use of the oxetane (B1205548) ring, for example, has gained significant attention in medicinal chemistry for its ability to improve properties like aqueous solubility and metabolic stability. nih.govacs.org

The goal is to identify candidates with superior efficacy and safety profiles, as demonstrated in the development of P-selectin inhibitors where branching at the alpha position of a side chain led to marked improvements in solubility and pharmacokinetic properties. nih.gov

Table 1: Strategies for Analogue Design

| Modification Strategy | Target Moiety | Example Modification | Desired Improvement | Rationale/Precedent |

|---|---|---|---|---|

| Substituent Modification | 3-Chlorophenyl Group | Replace Chlorine with Fluorine or Trifluoromethyl | Enhanced Potency, Altered Lipophilicity | Observed in quinolone series where halogen substitution impacts anticancer activity. nih.gov |

| Bioisosteric Replacement | Carboxylic Acid | Replace with Oxetan-3-ol or Tetrazole | Improved Metabolic Stability & Permeability | Common strategy to enhance pharmacokinetic properties of drug candidates. nih.gov |

| Scaffold Hopping | Oxane Ring | Replace with Oxetane or Piperidine Ring | Novelty, Altered Spatial Arrangement, Physicochemical Properties | Oxetanes can improve solubility and act as carbonyl replacements. acs.org |

| Conformational Constraint | Overall Structure | Introduce rigidity via additional ring fusion | Increased Selectivity and Potency | Rigidification can lock the molecule in a bioactive conformation. acs.org |

Development of Novel and Sustainable Synthetic Methodologies for Oxane-4-carboxylic Acid Scaffolds

The advancement of therapeutic agents is intrinsically linked to the development of efficient and sustainable methods for their synthesis. For the oxane-4-carboxylic acid scaffold, future research will prioritize green chemistry principles to create scalable, cost-effective, and environmentally benign production routes.

Key areas for methodological development include:

Catalytic Prins Cyclization: The Prins cyclization is a powerful method for forming tetrahydropyran (B127337) (oxane) rings from homoallylic alcohols and aldehydes. ntu.edu.sg Future work will focus on developing novel catalytic systems, potentially using earth-abundant metals like iron or lanthanide triflates, to improve efficiency and diastereoselectivity under mild conditions. organic-chemistry.org

Microwave-Assisted and Solvent-Free Synthesis: Microwave irradiation offers significant advantages over conventional heating, including shorter reaction times and higher yields. researchgate.net The development of solvent-free, microwave-assisted, one-pot reactions for synthesizing tetrahydrobenzo[b]pyran derivatives showcases a promising direction for producing oxane scaffolds with minimal environmental impact. researchgate.net

Use of Green Solvents and Catalysts: Water is the ideal green solvent, and methodologies that proceed efficiently in aqueous media are highly sought after. The use of recyclable and biodegradable catalysts, such as choline (B1196258) hydroxide-based ionic liquids, has been shown to be effective for the synthesis of pyran derivatives in water. nih.gov Similarly, catalysts like phosphomolybdic acid have been used for Prins cyclizations in water at room temperature. organic-chemistry.org

Biomass-Derived Feedstocks: A long-term goal is to produce the oxane core from renewable resources. Research has demonstrated the synthesis of tetrahydropyran (THP) from furfural, a biomass-derived chemical, with high selectivity and yield. rsc.org Integrating such bio-based feedstocks into the synthesis of complex molecules like this compound is a key challenge for future sustainable chemistry.

Table 2: Comparison of Sustainable Synthetic Methods for Oxane Scaffolds

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Ionic Liquid Catalysis in Water | Uses choline hydroxide (B78521) as a biodegradable catalyst in an aqueous medium. | Environmentally benign, good to excellent yields, simple work-up, catalyst recyclability. | nih.gov |

| Microwave-Assisted Solvent-Free Synthesis | Uses microwave irradiation and a solid catalyst (e.g., sand) without a solvent. | High efficiency, short reaction times, simple work-up, eco-friendly. | researchgate.net |

| Phosphomolybdic Acid in Water | Catalyzes Prins cyclization at room temperature in water. | Simple, convenient, cost-effective, high yields, and high cis-selectivity. | organic-chemistry.org |

| Hydrogenation of Biomass-Derived Dihydropyran | Continuous flow hydrogenation over a Ni/SiO₂ catalyst. | Uses renewable feedstock, >99.8% selectivity, high yield, potential for industrial scale-up. | rsc.org |

Advanced Mechanistic Investigations into Biological Interactions

Understanding how this compound interacts with biological targets at a molecular level is fundamental to its development. The mechanism of action likely involves specific interactions facilitated by its distinct chemical features. The chlorophenyl group can enhance binding affinity, while the carboxylic acid may engage in hydrogen bonding with active sites on target proteins. evitachem.com

Future research should employ a multi-pronged approach to elucidate these mechanisms:

Target Identification and Validation: The first step is to identify the primary biological targets. This can be achieved through affinity chromatography, proteomic profiling, and computational target prediction.

In Silico Modeling and Simulation: Molecular docking studies can predict the binding mode of the compound within the active site of a potential target enzyme or receptor. mdpi.com These models can reveal key interactions, such as hydrogen bonds formed by the carboxylic acid or hydrophobic interactions involving the chlorophenyl group, guiding the rational design of more potent analogues.

Biophysical and Structural Biology Techniques: Techniques like X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of the compound bound to its target. This offers definitive proof of the binding mode and reveals the conformational changes induced upon binding.

Cell-Based Assays: Investigating the compound's effect on cellular pathways is crucial. For example, if the target is a kinase, assays would measure the phosphorylation of downstream substrates. If the compound induces apoptosis, flow cytometry analysis can be used to quantify this effect, as demonstrated for other novel kinase inhibitors. mdpi.com

Exploration of Undiscovered Therapeutic Applications and Niche Indications

The structural motifs within this compound are present in compounds with a wide range of biological activities, suggesting that its therapeutic potential may extend beyond a single disease area.

Future exploratory research should investigate its efficacy in:

Oncology: Carboxylic acid-containing molecules have been developed as potent inhibitors of key cancer targets. For example, quinazoline-based carboxylic acids have been designed as selective Aurora A kinase inhibitors that induce apoptosis in cancer cells. mdpi.com Given that altered carboxylic acid metabolism is a hallmark of cancer, this compound class could offer new therapeutic opportunities. nih.gov

Cardiovascular Diseases: The 4-chlorophenyl group is a feature in compounds designed as P-selectin inhibitors, which have shown efficacy in animal models of arterial and venous injury. nih.gov This suggests that this compound could be investigated for applications in atherosclerosis or deep vein thrombosis.

Inflammatory and Autoimmune Disorders: Many anti-inflammatory drugs target enzymes or receptors where a carboxylic acid moiety is key for binding. The potential for this scaffold to modulate inflammatory pathways warrants investigation.

Infectious Diseases: Heterocyclic compounds remain a rich source of antimicrobial agents. Screening against a panel of bacterial and fungal pathogens could reveal unexpected activity. For instance, new heterocyclic compounds derived from a butanoic acid core have demonstrated antimicrobial properties. mdpi.com

Addressing Challenges and Opportunities in the Translational Research Landscape

Translating a promising chemical entity from the laboratory to clinical practice is a complex, multi-stage process fraught with challenges. For a novel compound like this compound, navigating this landscape requires strategic planning and interdisciplinary collaboration.

Key challenges include:

The "Valley of Death": A significant hurdle is bridging the gap between promising preclinical findings (T1 research) and clinical application (T2/T3 research). ed.gov This often involves a lack of funding and the difficulty of moving from academic research to industry-led development.

Multidisciplinary Expertise: Effective translational research requires teams composed of medicinal chemists, biologists, pharmacologists, clinicians, and regulatory experts. Fostering such collaboration can be difficult due to "research silos". ed.gov

Predictive Models: The predictive power of animal models for human disease can be limited. Developing more accurate preclinical models, including advanced in vitro systems like organ-on-a-chip technology, is an opportunity to improve the success rate of clinical translation.

Communication and Dissemination: Ensuring that research findings are communicated effectively to all relevant stakeholders, including scientists, clinicians, patient groups, and policymakers, is crucial for progress. ed.gov

Opportunities for overcoming these challenges lie in leveraging programs designed to support translational science, forming strategic partnerships between academia and industry, and adopting innovative research methodologies to de-risk projects at an early stage.

常见问题

Q. What are the established synthetic routes for 4-(3-Chlorophenyl)oxane-4-carboxylic acid, and what key reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves two critical steps: (1) introducing the chlorophenyl group to an oxane precursor via Friedel-Crafts alkylation or nucleophilic substitution, and (2) carboxylation via oxidation of an alcohol intermediate or direct CO₂ insertion under basic conditions. Catalysts like palladium or copper (e.g., in Ullmann coupling) optimize aryl group introduction, while solvents such as DMF or toluene enhance reaction efficiency . Reaction temperature (60–120°C) and pH control (neutral to mildly basic) are crucial for minimizing side products. Purification via recrystallization or column chromatography is recommended for high-purity yields.

Q. How can the molecular structure of this compound be accurately determined?

- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for structural elucidation . Key parameters include:

- Data Collection : High-resolution (<1.0 Å) diffraction data from single crystals.

- Refinement : Iterative adjustment of positional and thermal displacement parameters.

- Validation : R-factor (<5%) and residual electron density analysis.

For non-crystalline samples, collision cross-section (CCS) measurements via ion mobility-mass spectrometry (IM-MS) can predict 3D conformations, as demonstrated for structurally related oxane derivatives .

Q. What are the primary physicochemical properties influencing the compound’s reactivity?

- Methodological Answer :

- Polarity : The carboxylic acid group (-COOH) enhances solubility in polar solvents (e.g., water, ethanol) but reduces lipid membrane permeability.

- Electron Effects : The 3-chlorophenyl group induces electron-withdrawing effects, stabilizing the oxane ring and directing electrophilic substitution to meta positions.

- Stability : Susceptible to oxidation under acidic conditions, forming ketone derivatives. Storage in inert atmospheres (N₂/Ar) at -20°C is advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from variability in assay conditions. Recommended strategies include:

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls (e.g., reference inhibitors).

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm potency.

- Meta-Analysis : Compare data with structurally similar compounds (e.g., 4-(Trifluoromethyl)oxane-4-carboxylic acid, which showed antibacterial activity via metal chelation ).

- Mechanistic Studies : Probe interactions with targets (e.g., cytochrome P450 enzymes) using fluorescence quenching or isothermal titration calorimetry (ITC) .

Q. What computational approaches predict the compound’s interaction with biological targets like cytochrome P450 enzymes?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites. Focus on hydrogen bonding with -COOH and hydrophobic interactions with the chlorophenyl group.

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100+ ns trajectories (e.g., GROMACS).

- Validation : Cross-check with experimental inhibition assays (e.g., CYP3A4 activity measured via LC-MS metabolite profiling) .

Q. What experimental designs optimize the synthesis of novel derivatives for enhanced bioactivity?

- Methodological Answer :

- Scaffold Modification : Introduce substituents (e.g., -CF₃, -NO₂) at the oxane 4-position to alter electronic properties.

- Parallel Synthesis : Use combinatorial chemistry (e.g., Ugi reaction) to generate libraries of amide/ester derivatives.

- Structure-Activity Relationship (SAR) : Test derivatives against bacterial pathogens (e.g., S. aureus, E. coli) using broth microdilution assays, referencing active analogs like quinoline-4-carboxylic acid derivatives .